4-Chloro-3'-methoxybenzophenone

Description

BenchChem offers high-quality 4-Chloro-3'-methoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3'-methoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

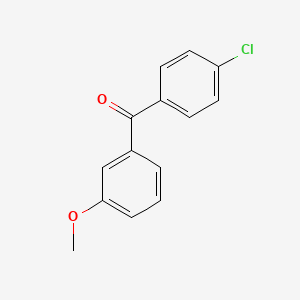

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRZDZXWSBXUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373981 | |

| Record name | 4-Chloro-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32363-45-4 | |

| Record name | 4-Chloro-3'-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in synthetic organic chemistry, the benzophenone scaffold and its derivatives are integral to the discovery and development of novel therapeutic agents. The strategic incorporation of various functional groups onto the diarylketone framework allows for the fine-tuning of physicochemical and pharmacological properties, making these compounds a fertile ground for medicinal chemistry exploration. This guide focuses on a specific, yet significant, member of this class: 4-Chloro-3'-methoxybenzophenone. Herein, we provide a comprehensive overview of its chemical identity, structural characteristics, synthetic pathways, and key analytical data, offering a foundational resource for researchers navigating the landscape of drug discovery and materials science.

Chemical Identity and Core Properties

4-Chloro-3'-methoxybenzophenone is a disubstituted benzophenone derivative featuring a chlorine atom on one phenyl ring and a methoxy group on the other. These substitutions significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.

Molecular Structure:

Figure 1: Chemical structure of 4-Chloro-3'-methoxybenzophenone.

Physicochemical Properties:

| Property | Value | Source |

| MDL Number | MFCD01311567 | |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| Physical Form | Solid |

Synthesis and Spectroscopic Characterization

The synthesis of 4-Chloro-3'-methoxybenzophenone, like many other benzophenone derivatives, can be achieved through a Friedel-Crafts acylation reaction. This classic and versatile method provides a direct route to forming the carbon-carbon bond between the acyl group and the aromatic ring.

Proposed Synthetic Pathway:

A plausible and efficient synthetic route involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyanisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Figure 2: Proposed synthesis of 4-Chloro-3'-methoxybenzophenone via Friedel-Crafts acylation.

Experimental Protocol: A Generalized Friedel-Crafts Acylation

The following protocol is a generalized procedure based on established methods for synthesizing similar benzophenone derivatives and should be optimized for the specific synthesis of 4-Chloro-3'-methoxybenzophenone.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or dichloroethane).

-

Addition of Reactants: Cool the suspension in an ice bath. Add 4-chlorobenzoyl chloride to the stirred suspension. Subsequently, add 3-methoxyanisole dropwise from the dropping funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Spectroscopic Characterization:

The structural confirmation of the synthesized 4-Chloro-3'-methoxybenzophenone relies on a combination of spectroscopic techniques. While specific spectra for this exact isomer are not widely published, the expected characteristic signals can be inferred from the analysis of its constituent functional groups and related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and splitting patterns influenced by the positions of the chloro and methoxy groups. A singlet corresponding to the three protons of the methoxy group should be observed in the upfield region (typically around 3.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon will appear as a characteristic downfield signal (typically >190 ppm). The carbons attached to the chlorine and oxygen atoms will also have distinct chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.

-

Other characteristic peaks will include C-O stretching vibrations for the methoxy group and C-Cl stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.69 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.

-

Applications in Drug Discovery and Medicinal Chemistry

Benzophenone derivatives are a well-established class of compounds with a broad spectrum of biological activities. The presence of the chloro and methoxy substituents in 4-Chloro-3'-methoxybenzophenone makes it an attractive scaffold for further chemical modification and exploration in drug discovery programs.

The chlorine atom can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and binding affinity to target proteins. The methoxy group can act as a hydrogen bond acceptor and its metabolic lability can be exploited in prodrug strategies.

Substituted benzophenones have been investigated for their potential as:

-

Anticancer agents

-

Antimicrobial agents

-

Anti-inflammatory agents

-

Enzyme inhibitors

The specific substitution pattern of 4-Chloro-3'-methoxybenzophenone provides a unique electronic and steric profile that can be leveraged to design selective and potent modulators of various biological targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

It is crucial to consult the supplier's safety information and relevant literature for the most up-to-date handling and safety procedures.

References

4-Chloro-3'-methoxybenzophenone molecular weight and formula

An In-depth Technical Guide to 4-Chloro-3'-methoxybenzophenone: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 4-Chloro-3'-methoxybenzophenone, a substituted diarylketone of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, provide a robust and validated protocol for its synthesis via Friedel-Crafts acylation, detail the analytical workflow for its complete spectroscopic characterization, and explore its potential applications, particularly in the realm of drug discovery.

Core Chemical Identity and Properties

4-Chloro-3'-methoxybenzophenone is an aromatic ketone featuring a benzophenone core structure substituted with a chlorine atom on one phenyl ring and a methoxy group on the other. The precise placement of these functional groups is critical, as it dictates the molecule's steric and electronic properties, influencing its reactivity, spectral characteristics, and biological activity.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| IUPAC Name | (4-chlorophenyl)(3-methoxyphenyl)methanone | |

| CAS Number | 32363-45-4 | |

| Physical Form | Solid (predicted) | |

| Melting Point | Not experimentally determined; predicted to be a crystalline solid. | |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Synthesis and Purification: A Validated Workflow

The synthesis of substituted benzophenones is most classically achieved through the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[1][2][3][4] This methodology provides a reliable and scalable route to 4-Chloro-3'-methoxybenzophenone. The causality behind this choice is the high efficiency of forming a carbon-carbon bond between an aromatic ring and a carbonyl group, driven by a potent Lewis acid catalyst.

Synthesis Pathway Diagram

The logical workflow for the synthesis and subsequent purification is outlined below.

Caption: Workflow for the synthesis and purification of 4-Chloro-3'-methoxybenzophenone.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful execution will yield the target compound, verifiable by the characterization methods in Section 3.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 20-30 minutes at 0°C. This step is critical for the in-situ formation of the highly electrophilic acylium ion intermediate.

-

Electrophilic Attack: Dissolve 3-bromoanisole (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Carefully and slowly pour the reaction mixture into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction by hydrolyzing the aluminum chloride complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Column Chromatography: If the product is an oil or contains persistent impurities, dissolve it in a minimal amount of DCM and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to separate the desired product.

Spectroscopic Characterization and Validation

Unequivocal structural confirmation is paramount. A combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete analytical picture.

Characterization Workflow Diagram

Sources

Physical and chemical properties of 4-Chloro-3'-methoxybenzophenone

An In-depth Technical Guide to 4-Chloro-3'-methoxybenzophenone

Introduction

4-Chloro-3'-methoxybenzophenone is a disubstituted aromatic ketone that serves as a valuable intermediate and building block in various fields of chemical research, particularly in medicinal chemistry and materials science. Its structure, featuring a benzophenone core functionalized with a chlorine atom and a methoxy group on separate phenyl rings, imparts a unique combination of reactivity and physicochemical properties. The chlorine atom provides a site for cross-coupling reactions, while the methoxy group influences the electronic properties and solubility of the molecule. The central carbonyl group acts as a key reactive center and a rigid linker. This guide provides a comprehensive overview of the core physical and chemical properties, spectroscopic profile, synthesis, and handling of 4-Chloro-3'-methoxybenzophenone, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. These properties dictate the choice of solvents, reaction conditions, and purification methods. The key identifiers and properties of 4-Chloro-3'-methoxybenzophenone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32363-45-4 | [1] |

| IUPAC Name | (4-chlorophenyl)(3-methoxyphenyl)methanone | [] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1][3] |

| Molecular Weight | 246.69 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Purity | ≥97% | [1] |

| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and chloroform, with low water solubility. |

Structural Information and Identification

Unambiguous identification is the cornerstone of chemical research. The following identifiers and structural representation are crucial for database searches and structural analysis.

-

SMILES String: COc1cccc(c1)C(=O)c2ccc(Cl)cc2[3]

-

InChI: 1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3[3]

-

InChIKey: ITRZDZXWSBXUFZ-UHFFFAOYSA-N[3]

Caption: Chemical structure of 4-Chloro-3'-methoxybenzophenone.

Spectroscopic Characterization: A Practical Workflow

Spectroscopic analysis is non-negotiable for verifying the identity and purity of a compound. A multi-technique approach provides orthogonal data, leading to a confident structural assignment.

Caption: Logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Region (approx. 6.8-7.8 ppm): A complex series of multiplets corresponding to the 8 aromatic protons will be observed. The protons on the methoxy-substituted ring will generally appear at a slightly higher field (lower ppm) compared to those on the chloro-substituted ring due to the electron-donating effect of the methoxy group.

-

Methoxy Group (approx. 3.8 ppm): A sharp singlet integrating to 3 protons is expected for the -OCH₃ group.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (approx. 195 ppm): A single, weak signal for the ketone C=O group is characteristic.

-

Aromatic Carbons (approx. 110-160 ppm): Signals for the 12 aromatic carbons will be present. The carbon attached to the methoxy group will be significantly shielded (lower ppm), while the carbon attached to the chlorine atom will be deshielded.

-

Methoxy Carbon (approx. 55 ppm): A single signal for the -OCH₃ carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.[4]

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1650-1670 cm⁻¹ . This is a hallmark of the benzophenone carbonyl group.

-

C-O Stretch (Aryl Ether): Look for characteristic stretches around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) for the Ar-O-CH₃ bond.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 1090-1100 cm⁻¹ .

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹ .

-

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted benzophenones typically exhibit two main absorption bands.[5]

-

π → π* Transition: A strong absorption band is expected around 250-260 nm .

-

n → π* Transition: A weaker, broader absorption band is expected at a longer wavelength, typically around 330-340 nm . The exact position and intensity of these bands are influenced by the solvent polarity.

Synthesis and Reactivity

Synthetic Approach: Friedel-Crafts Acylation

The most common and direct method for synthesizing substituted benzophenones is the Friedel-Crafts acylation.[6][7] This reaction involves the electrophilic acylation of an aromatic ring. For 4-Chloro-3'-methoxybenzophenone, two primary retrosynthetic routes are viable, though one is generally preferred for practical reasons.

Caption: Synthetic strategy for 4-Chloro-3'-methoxybenzophenone.

The reaction between anisole and 4-chlorobenzoyl chloride is generally preferred. Anisole is highly activated towards electrophilic substitution by the electron-donating methoxy group, leading to higher yields and potentially milder reaction conditions compared to the reaction with the deactivated chlorobenzene ring.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride (1.0 equivalent) to the flask.

-

Nucleophile Addition: Add anisole (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Chloro-3'-methoxybenzophenone.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional components:

-

The Ketone Carbonyl: This group is susceptible to nucleophilic attack. It can be readily reduced to the corresponding secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride (NaBH₄).

-

The Methoxy-Substituted Ring: This ring is electron-rich and activated towards further electrophilic aromatic substitution (e.g., nitration, halogenation). The methoxy group is an ortho-, para-director.

-

The Chloro-Substituted Ring: The chlorine atom is a deactivating but ortho-, para-directing group for electrophilic substitution. More importantly, the C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes it a versatile handle for synthetic diversification.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Analogous compounds like 4-chlorobenzophenone are known to cause skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-3'-methoxybenzophenone is a well-defined chemical entity with a rich profile of physical and chemical properties. Its characterization relies on a standard suite of spectroscopic techniques, with NMR and IR being particularly definitive. The molecule's synthetic accessibility via Friedel-Crafts acylation and the differential reactivity of its functional groups make it a highly versatile platform for the development of more complex molecules. For professionals in drug discovery and materials science, a thorough understanding of this compound's characteristics is essential for its successful application as a key synthetic intermediate.

References

-

Oregon State University. Experimental Chemistry II - Poster Abstracts for 2010. [Link]

-

International Journal of Research in Applied Science and Engineering Technology. Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. [Link]

-

Alfa Aesar. 4-Chlorobenzophenone - SAFETY DATA SHEET. [Link]

-

MDPI. UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. 4-chloro-3′-methoxybenzophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Chemistry II [sites.science.oregonstate.edu]

- 7. ijraset.com [ijraset.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Structural Elucidation and IUPAC Nomenclature of 4-Chloro-3'-methoxybenzophenone

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of 4-Chloro-3'-methoxybenzophenone. Targeting researchers and drug development professionals, this document moves beyond theoretical description to detail the integrated analytical workflow required for unambiguous structure confirmation. We will explore the logical application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy, explaining the causality behind experimental choices and data interpretation. The guide culminates in a definitive assignment of the compound's structure and a systematic derivation of its Preferred IUPAC Name (PIN). All protocols are designed as self-validating systems, ensuring the highest degree of scientific integrity.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives represent a critical scaffold in medicinal chemistry, materials science, and industrial applications. Their rigid, yet conformationally adaptable diarylketone core serves as a versatile pharmacophore and a key building block for complex organic molecules. The specific substitution pattern on the phenyl rings profoundly influences the molecule's electronic properties, steric profile, and, consequently, its biological activity and photochemical behavior.

4-Chloro-3'-methoxybenzophenone is an unsymmetrical diarylketone featuring two distinct electronic environments: one ring is substituted with an electron-withdrawing chlorine atom, and the other with an electron-donating methoxy group. This electronic dichotomy makes it an interesting subject for structural analysis and a valuable intermediate in organic synthesis. Accurate and unequivocal structural confirmation is a non-negotiable prerequisite for its use in any research or development context. This guide provides the rigorous analytical framework necessary to achieve that certainty.

Foundational Analysis: Molecular Formula and Synthesis Pathway

Before delving into advanced spectroscopic analysis, the foundational properties of the molecule must be established.

Molecular Formula: C₁₄H₁₁ClO₂ Molecular Weight: 246.69 g/mol (for ³⁵Cl isotope)

Plausible Synthetic Route: Friedel-Crafts Acylation

The most logical and common method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

For 4-Chloro-3'-methoxybenzophenone, two primary pathways are viable:

-

Pathway A: Acylation of chlorobenzene with 3-methoxybenzoyl chloride.

-

Pathway B: Acylation of anisole (methoxybenzene) with 4-chlorobenzoyl chloride.

Pathway B is generally preferred. The methoxy group (-OCH₃) on anisole is a strong activating group, directing the incoming electrophile to the ortho and para positions. Since the para position is sterically less hindered, it is the major product. Conversely, the chlorine atom in chlorobenzene is deactivating, making the reaction in Pathway A slower and potentially requiring harsher conditions.

Understanding the synthesis is crucial as it informs the expected structure and potential isomeric impurities that must be ruled out during elucidation.

The Structural Elucidation Workflow

A multi-technique, synergistic approach is essential for unambiguous structure determination. The data from each analytical method should be corroborative, building a cohesive and self-validating structural proof.

Caption: Workflow for the structural elucidation of 4-Chloro-3'-methoxybenzophenone.

Spectroscopic Analysis and Data Interpretation

This section details the application of key spectroscopic techniques. The provided data are representative and based on established principles of spectroscopy for analogous structures.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and identify characteristic fragmentation patterns that support the proposed structure.

Experimental Protocol:

-

A high-purity sample is introduced into the mass spectrometer.

-

Electron Ionization (EI) is employed at 70 eV to induce fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

The detector records the relative abundance of each ion.

Data Interpretation: The mass spectrum provides two critical pieces of information: the molecular ion peak (M⁺) and the fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two distinct peaks will be observed:

-

m/z 246: Corresponding to [C₁₄H₁₁³⁵ClO₂]⁺

-

m/z 248: Corresponding to [C₁₄H₁₁³⁷ClO₂]⁺, with an intensity approximately one-third of the m/z 246 peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.

-

-

Key Fragmentation Pathways: The high energy of EI causes the molecular ion to fragment in predictable ways, primarily at the weakest bonds and to form the most stable carbocations.[3]

-

Loss of •Cl: A peak at m/z 211 [M-35]⁺, corresponding to the loss of a chlorine radical.

-

Acylium Ion Formation: Cleavage on either side of the carbonyl group is characteristic of ketones.

-

m/z 139: [C₈H₇O₂]⁺, corresponding to the (3-methoxyphenyl)carbonyl cation.

-

m/z 111/113: [C₆H₄Cl]⁺, corresponding to the 4-chlorophenyl cation, showing the 3:1 isotope pattern.

-

-

Loss of •OCH₃: A peak at m/z 215 [M-31]⁺, from the loss of a methoxy radical.

-

The combination of the correct molecular weight, the characteristic chlorine isotopic pattern, and logical fragmentation pathways provides powerful evidence for the gross structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Experimental Protocol:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

An infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: The FTIR spectrum reveals the presence of specific bonds through their characteristic vibrational frequencies.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Weak | Aliphatic C-H Stretch (of -OCH₃ group) |

| ~1660 | Strong | C=O (Aryl Ketone) Stretch |

| ~1580-1600 | Medium | C=C Aromatic Ring Stretch |

| ~1250 & ~1030 | Strong | Asymmetric & Symmetric C-O-C Stretch (Aryl Ether) |

| ~1090 | Medium | C-Cl Stretch |

| ~800-850 | Strong | C-H Out-of-plane bend (para-disubstituted ring) |

The strong absorption around 1660 cm⁻¹ is definitive for the benzophenone's carbonyl group. The strong C-O-C stretching bands confirm the presence of the methoxy ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a detailed map of the carbon and hydrogen framework, confirming the precise connectivity and substitution pattern.

Experimental Protocol:

-

Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Place the sample in an NMR tube and insert it into the spectrometer.

-

Acquire a ¹H NMR spectrum, followed by a proton-decoupled ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, baseline correction) and calibrate the chemical shift scale to the residual solvent peak or an internal standard (TMS at 0.00 ppm).

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's lack of symmetry, all 14 carbon atoms are chemically non-equivalent and should produce 14 distinct signals .

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195.5 | C=O (Ketone) | Characteristic downfield shift for a carbonyl carbon. |

| ~160.0 | C3' | Aromatic carbon directly attached to the electron-donating -OCH₃ group. |

| ~138.5 | C1' | ipso-Carbon attached to the carbonyl. |

| ~137.0 | C4 | Aromatic carbon directly attached to the electron-withdrawing -Cl group. |

| ~135.5 | C1 | ipso-Carbon attached to the carbonyl. |

| ~131.5 | C2, C6 | Aromatic carbons ortho to the chlorine atom. |

| ~129.5 | C5' | Aromatic carbon para to the -OCH₃ group. |

| ~129.0 | C3, C5 | Aromatic carbons meta to the chlorine atom. |

| ~122.0 | C6' | Aromatic carbon ortho to the carbonyl group on the methoxy-substituted ring. |

| ~120.0 | C4' | Aromatic carbon meta to the -OCH₃ group. |

| ~114.5 | C2' | Aromatic carbon ortho to the -OCH₃ group and shielded by its donating effect. |

| ~55.5 | -OCH₃ | Aliphatic carbon of the methoxy group. |

The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern).

Caption: Numbering scheme for ¹H and ¹³C NMR assignments.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Coupling |

| ~7.75 | d | 2H | H2, H6 | Protons ortho to the carbonyl on the chloro-ring. Deshielded. Appears as a doublet due to coupling with H3/H5. |

| ~7.45 | d | 2H | H3, H5 | Protons meta to the carbonyl on the chloro-ring. Appears as a doublet due to coupling with H2/H6. |

| ~7.40 | t | 1H | H5' | Proton para to the -OCH₃ group. Appears as a triplet due to coupling with H4' and H6'. |

| ~7.35 | ddd | 1H | H6' | Proton ortho to the carbonyl. Appears as a doublet of doublet of doublets due to coupling with H2', H4', and H5'. |

| ~7.30 | t | 1H | H2' | Proton ortho to the -OCH₃ group. Appears as a triplet (or narrow multiplet). |

| ~7.15 | ddd | 1H | H4' | Proton meta to the -OCH₃ group. Appears as a doublet of doublet of doublets. |

| 3.85 | s | 3H | -OCH₃ | Protons of the methoxy group. Appears as a sharp singlet as there are no adjacent protons to couple with. |

d = doublet, t = triplet, ddd = doublet of doublet of doublets, s = singlet

The combination of the distinct aromatic splitting patterns and the characteristic methoxy singlet provides unequivocal proof of the 4-chloro and 3'-methoxy substitution pattern.

IUPAC Nomenclature

The systematic naming of organic compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC).[7][8]

Derivation of the Preferred IUPAC Name (PIN):

-

Identify the Parent Hydride: The core functional group is a ketone linking two phenyl rings. The parent hydride for this functional class is methanone .

-

Identify the Substituents: The two groups attached to the carbonyl carbon are:

-

A phenyl group substituted with chlorine at position 4: (4-chlorophenyl)

-

A phenyl group substituted with a methoxy group at position 3: (3-methoxyphenyl)

-

-

Assemble the Name: The two substituent groups are listed alphabetically as prefixes to the parent name "methanone".

-

"chloro" comes before "methoxy".

-

-

Final IUPAC Name: The resulting name is (4-chlorophenyl)(3-methoxyphenyl)methanone .

The common name, 4-Chloro-3'-methoxybenzophenone, is widely used and understood, but the methanone-based name is the preferred systematic nomenclature.

Conclusion

The structural elucidation of 4-Chloro-3'-methoxybenzophenone is a clear example of the power of an integrated analytical approach. Mass spectrometry confirms the molecular formula and the presence of a single chlorine atom. FTIR spectroscopy identifies the key carbonyl and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution data needed to establish the precise connectivity and substitution pattern of the two aromatic rings. The convergence of these independent datasets allows for the unambiguous confirmation of the structure as (4-chlorophenyl)(3-methoxyphenyl)methanone . This rigorous validation is the cornerstone of chemical research and development, ensuring the integrity of all subsequent studies.

References

-

Taber, D. F. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-4'-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Fletcher, P., & Marlow, W. (1970). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Journal of the Chemical Society C: Organic, 937-939. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3'-methoxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Chaitanya, K., et al. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra... of benzophenone 2,4-dicarboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 159-173. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles).

Sources

- 1. Friedel-Crafts Acylation [www1.udel.edu]

- 2. Synthesis of benzophenones: anomalous Friedel–Crafts reactions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. uni-saarland.de [uni-saarland.de]

- 4. researchgate.net [researchgate.net]

- 5. Benzophenone [webbook.nist.gov]

- 6. Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 8. iupac.org [iupac.org]

Solubility characteristics of 4-Chloro-3'-methoxybenzophenone in various solvents

An In-Depth Technical Guide to the Solubility Characteristics of 4-Chloro-3'-methoxybenzophenone

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 4-Chloro-3'-methoxybenzophenone (C₁₄H₁₁ClO₂), a benzophenone derivative of interest in pharmaceutical and chemical synthesis. In the absence of extensive, publicly available quantitative solubility data, this document focuses on the foundational principles governing its solubility. We present a predictive solubility profile based on the molecule's structural features and the well-established principle of "like dissolves like."[1][2] Furthermore, we provide a robust, step-by-step experimental protocol for the accurate determination of its solubility in various organic solvents, empowering researchers to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for process development, formulation, and purification.

Introduction to 4-Chloro-3'-methoxybenzophenone

4-Chloro-3'-methoxybenzophenone is a substituted aromatic ketone with the molecular formula C₁₄H₁₁ClO₂ and a molecular weight of approximately 246.69 g/mol .[3][4] Its structure features a benzophenone core with a chlorine atom on one phenyl ring and a methoxy group on the other. These functional groups impart a specific polarity and potential for intermolecular interactions that are critical in defining its physicochemical properties, most notably its solubility. Understanding these solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating stable solutions.

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is that substances with similar molecular structures and polarities tend to be soluble in one another—a concept known as "like dissolves like."[1][2][5]

The key structural features of 4-Chloro-3'-methoxybenzophenone influencing its solubility are:

-

Benzophenone Backbone: The large, non-polar aromatic structure contributes to its solubility in non-polar or moderately polar solvents.

-

Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making the molecule polar. It can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The electronegative chlorine atom enhances the molecule's polarity.

-

Methoxy Group (-OCH₃): The ether linkage is polar and can also accept hydrogen bonds, though it is less polar than a hydroxyl group.

Overall, 4-Chloro-3'-methoxybenzophenone is a moderately polar molecule. It lacks hydrogen bond donor capabilities (like an -OH or -NH group), which will limit its solubility in highly polar protic solvents such as water.[5] However, its polarity suggests it will dissolve well in polar aprotic solvents and moderately well in some non-polar solvents that can accommodate its aromatic structure.[2]

Predicted Solubility Profile and Solvent Selection

Based on the principles of solvent polarity and molecular interactions, the following table provides a predicted solubility profile for 4-Chloro-3'-methoxybenzophenone.[1][5][6] This table serves as a practical guide for solvent selection in the absence of comprehensive experimental data. Researchers should use this as a starting point and confirm with experimental determination as outlined in Section 4.

| Solvent Class | Example Solvents | Relative Polarity | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene | Low (0.009 - 0.099)[7] | Low to Medium | The large aromatic rings may allow for some solubility in aromatic solvents like Toluene through π-stacking, but solubility in aliphatic hydrocarbons like Hexane is expected to be low. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Medium to High (0.207 - 0.444)[7] | High | These solvents have significant dipole moments that can effectively solvate the polar ketone, chloro, and methoxy groups of the solute.[2] This class is predicted to be the most effective. |

| Polar Protic | Methanol, Ethanol, Water | High (0.654 - 1.000)[7] | Medium to Low | While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) are not easily disrupted by the solute, which can only act as a hydrogen bond acceptor. Solubility is expected to be moderate in alcohols and very low in water.[5] |

Table 1: Predicted solubility of 4-Chloro-3'-methoxybenzophenone in common organic solvents based on polarity matching.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate, quantitative solubility data, the isothermal shake-flask method is considered a reliable and standard technique.[8][9] This protocol provides a self-validating system for researchers to determine the equilibrium solubility.

Materials and Equipment

-

4-Chloro-3'-methoxybenzophenone (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Glass vials with screw caps or sealed flasks

-

Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)

-

Volumetric flasks and pipettes

-

Validated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Procedure

-

Preparation of Solutions: Add an excess amount of solid 4-Chloro-3'-methoxybenzophenone to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is recommended to test samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, thus verifying equilibrium has been reached.[8]

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for several hours to let the excess solid settle. This step is critical to avoid contamination of the sample.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution to a suitable concentration with the same solvent used in the experiment. The final concentration should fall within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve using standard solutions of known concentrations is required for accurate quantification.

-

Data Reporting: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the key steps of the isothermal shake-flask solubility determination workflow.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. 4-chloro-3′-methoxybenzophenone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chloro-3'-methoxybenzophenone | C14H11ClO2 | CID 2757633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. gzscienceclassonline.weebly.com [gzscienceclassonline.weebly.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Technical Guide on the Potential Biological Activities of 4-Chloro-3'-methoxybenzophenone Derivatives

Abstract

The benzophenone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of derivatives based on the 4-Chloro-3'-methoxybenzophenone core. We synthesize current research to elucidate the key synthetic pathways for these derivatives and detail their potential applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. By examining structure-activity relationships (SAR), mechanisms of action, and supporting in vitro and in vivo data, this guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. Detailed experimental protocols and visual workflows are provided to facilitate the practical application of the concepts discussed.

The Benzophenone Scaffold: A Foundation for Therapeutic Innovation

Benzophenones are diaryl ketones that serve as versatile starting points for drug design. Their unique diarylketone framework, which allows for extensive substitution on both phenyl rings, provides a three-dimensional canvas for optimizing interactions with biological targets.[1][2] The inherent stability and synthetic accessibility of this scaffold have made it a focal point of medicinal chemistry research, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

The specific 4-Chloro-3'-methoxybenzophenone scaffold is of particular interest. The electron-withdrawing chlorine atom at the 4-position can influence the electronic properties of the molecule and participate in halogen bonding, while the methoxy group at the 3'-position can act as a hydrogen bond acceptor and modulate lipophilicity, both of which are critical for target binding and pharmacokinetic profiles. This guide will explore how modifications to this core structure can unlock a diverse range of biological functions.

Synthesis of 4-Chloro-3'-methoxybenzophenone and its Derivatives

The generation of a diverse library of derivatives is contingent upon robust and flexible synthetic strategies. The primary methods for creating the benzophenone core and subsequently modifying it are outlined below.

Core Synthesis via Friedel-Crafts Acylation

The most direct method for constructing the 4-Chloro-3'-methoxybenzophenone backbone is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of an aromatic ring, in this case, anisole (methoxybenzene), with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

Caption: General synthetic workflow for benzophenone derivatives.

Experimental Protocol 1: Synthesis of 4-Chloro-3'-methoxybenzophenone

-

Rationale: This protocol utilizes the classic Friedel-Crafts acylation, a reliable method for forming carbon-carbon bonds between aromatic rings and acyl groups. Methylene dichloride is chosen as the solvent due to its inertness and ability to dissolve the reactants and catalyst complex. The reaction is run at a controlled temperature to minimize side reactions.

-

Materials: Anhydrous aluminum chloride (AlCl₃), 4-chlorobenzoyl chloride, anisole, methylene dichloride (DCM), aqueous hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, ice bath.

-

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the suspension while stirring. Continue stirring for 15 minutes.

-

Add anisole (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to yield the target compound.

-

Derivatization Strategies

To explore the structure-activity relationship, the core structure must be modified. A common and effective strategy involves the introduction of aminoalkoxy side chains, which has been shown to be crucial for activities such as P-glycoprotein inhibition.[5][6] This is typically achieved by first synthesizing a hydroxybenzophenone precursor, which is then alkylated with an agent like epichlorohydrin, followed by a nucleophilic ring-opening with a desired primary or secondary amine.[6]

Experimental Protocol 2: General Synthesis of Aminoalkoxy Derivatives

-

Rationale: This two-step protocol creates flexible side chains containing a nitrogen atom, which is often a key pharmacophore for interacting with biological targets. The use of epichlorohydrin as a linker is a well-established method for introducing a reactive epoxide that can be readily opened by a wide variety of amines, allowing for the creation of a diverse chemical library.

-

Materials: Hydroxybenzophenone precursor, epichlorohydrin, sodium hydride (NaH), anhydrous dimethylformamide (DMF), desired amine (e.g., piperidine, morpholine), ethanol, magnetic stirrer.

-

Procedure:

-

Step 1: Epoxidation:

-

Dissolve the hydroxybenzophenone precursor (1.0 equivalent) in anhydrous DMF.

-

Add NaH (1.2 equivalents) portion-wise at 0°C and stir for 30 minutes.

-

Add epichlorohydrin (1.5 equivalents) and allow the reaction to proceed at room temperature for 12-18 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain the oxirane intermediate.

-

-

Step 2: Amine Ring-Opening:

-

Dissolve the oxirane intermediate (1.0 equivalent) in ethanol.

-

Add the desired primary or secondary amine (2.0 equivalents).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the final aminoalkoxy derivative.

-

-

Potential Anticancer Activities

Benzophenone derivatives have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[1]

Mechanisms of Action

-

Overcoming Multidrug Resistance (MDR): A major challenge in chemotherapy is the development of MDR, often mediated by efflux pumps like P-glycoprotein (P-gp). Certain benzophenone derivatives act as P-gp inhibitors, restoring the efficacy of conventional chemotherapeutics by preventing their removal from cancer cells.[5][6]

-

Induction of Apoptosis: Many effective anticancer agents work by inducing programmed cell death, or apoptosis. Benzofuran-linked chalcone derivatives, which share structural similarities, have been shown to induce apoptosis in colon cancer cells through both extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[7] It is plausible that 4-Chloro-3'-methoxybenzophenone derivatives could be engineered to function similarly.

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for cancer therapy. A series of 4-substituted methoxybenzoyl-aryl-thiazoles were found to exert their anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest.[8]

Caption: Potential anticancer mechanisms of benzophenone derivatives.

Structure-Activity Relationship (SAR) and In Vitro Data

SAR studies reveal that substitutions on all parts of the benzophenone scaffold can significantly impact antiproliferative activity. For example, in a series of SMART (4-substituted methoxylbenzoyl-aryl-thiazole) compounds, a 3,4,5-trimethoxyphenyl group in one position was found to be critical for potent activity.[8] The introduction of a carbonyl group linker and a thiazole ring also dramatically enhanced potency from the micromolar to the nanomolar range.[8]

| Compound Class | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Methoxyflavone Analog | MCF-7 (Breast) | 8.58 | [9] |

| Methoxyflavone Analog | MDA-MB-231 (Breast) | 21.27 | [9] |

| SMART Derivative (8f) | A549 (Lung) | 0.021 | [8] |

| SMART Derivative (8k) | PC-3 (Prostate) | 0.005 | [8] |

| Nitrophenyl Chalcone | HCT-116 (Colon) | 1.71 | [7] |

| Hydrazone Derivative (3i) | MCF-7 (Breast) | 2.19 | [10] |

Experimental Protocol 3: In Vitro Cytotoxicity (MTT Assay)

-

Rationale: The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which in most cases correlates with cell number. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, providing a quantitative measure of cytotoxicity.

-

Materials: Human cancer cell line (e.g., HCT-116), DMEM media, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, MTT solution (5 mg/mL in PBS), DMSO, microplate reader.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of the test compounds in culture media.

-

Remove the old media from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]

-

Potential Anti-inflammatory Activities

Chronic inflammation is implicated in numerous diseases, and benzophenone derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.[11][12]

Mechanism of Action

The primary anti-inflammatory mechanism for many benzophenone derivatives is the inhibition of key enzymes in the inflammatory cascade.[11][12]

-

COX Inhibition: Derivatives have been shown to inhibit cyclooxygenase (COX) isoenzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[11][12]

-

Inhibition of Inflammatory Mediators: Studies on related natural products demonstrate that benzophenones can significantly reduce the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.[13][14] They can also suppress the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][15]

Caption: Experimental workflow for in vitro anti-inflammatory testing.

Structure-Activity Relationship (SAR)

SAR studies on benzophenone derivatives containing a thiazole nucleus revealed important structural features for anti-inflammatory activity. The presence of a 4-phenyl-2-hydrazinothiazole moiety and the absence of a methoxy group at the C4' position were strongly correlated with the inhibition of prostaglandin production.[11][12] This suggests that for the 4-Chloro-3'-methoxybenzophenone scaffold, modifications that replace or alter the 3'-methoxy group could be a fruitful avenue for enhancing anti-inflammatory effects.

Experimental Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Rationale: This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is quantified indirectly by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.

-

Materials: RAW 264.7 macrophage cell line, DMEM media with 10% FBS, LPS, Griess Reagent, sodium nitrite standard, 96-well plates.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only control.[14]

-

Potential Antimicrobial and Antiviral Activities

The benzophenone scaffold has also been explored for its utility in combating infectious diseases.

-

Antimicrobial Activity: Novel 4-chloro-3-nitrophenylthiourea derivatives have shown high antibacterial activity against both standard and hospital strains of bacteria, with MIC values as low as 0.5-2 µg/mL.[16] Their mechanism is believed to involve the inhibition of bacterial type II topoisomerases.[16] This indicates that incorporating a thiourea moiety or similar functional groups onto the 4-Chloro-3'-methoxybenzophenone scaffold could yield potent antibacterial agents.

-

Antiviral Activity: Extensive exploration of benzophenones has led to the identification of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[17] One lead compound demonstrated exceptional potency with IC₅₀ values of 0.5 nM against wild-type HIV and maintained high potency against clinically relevant mutant strains.[17] This highlights the potential of the benzophenone core to be adapted into highly effective antiviral therapeutics.

| Compound Class | Organism/Virus | Activity (MIC/IC₅₀) | Reference |

| Phenylthiourea Derivative | S. epidermidis (MRSE) | 0.5 µg/mL (MIC) | [16] |

| Phenylthiourea Derivative | M. tuberculosis | 2-4x more potent than Isoniazid | [16] |

| NNRTI Derivative (70h) | HIV-1 (Wild Type) | 0.5 nM (IC₅₀) | [17] |

| NNRTI Derivative (70h) | HIV-1 (K103N Mutant) | 1.0 nM (IC₅₀) | [17] |

Experimental Protocol 5: Minimum Inhibitory Concentration (MIC) Assay

-

Rationale: The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method described here is a widely used, high-throughput technique for antimicrobial susceptibility testing.

-

Materials: Bacterial strain (e.g., Staphylococcus aureus), Mueller-Hinton Broth (MHB), 96-well microtiter plates, test compounds, positive control antibiotic (e.g., Ciprofloxacin), spectrophotometer.

-

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

In a 96-well plate, add 50 µL of MHB to each well.

-

Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Add 50 µL of the adjusted bacterial inoculum to each well.

-

Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Conclusion and Future Directions

The 4-Chloro-3'-methoxybenzophenone scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. The existing literature on related benzophenone derivatives strongly suggests that this core can be functionalized to create potent anticancer, anti-inflammatory, and antimicrobial compounds. Structure-activity relationship studies indicate that careful modulation of substituents on the phenyl rings and the introduction of specific functional groups like aminoalkoxy chains or heterocyclic moieties are critical for optimizing potency and selectivity.

Future research should focus on synthesizing a focused library of 4-Chloro-3'-methoxybenzophenone derivatives and screening them in the biological assays detailed in this guide. Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles. Furthermore, computational studies, such as molecular docking, can provide valuable insights into the binding modes of these derivatives with their respective targets, guiding further rational design and optimization. The versatility of the benzophenone scaffold ensures that it will remain an area of intense interest for drug discovery professionals for the foreseeable future.

References

- Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry.

- Maienfisch, P., et al. (2001). Synthesis and Structure-Activity Relationships of Benzophenone Hydrazone Derivatives With Insecticidal Activity. Pest Management Science.

- Rinner, U., et al. (2012). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry.

- Romines, K. R., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry.

- Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.

- de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules.

- Tchokouaha, L. R. F., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology.

- de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules.

- Kadam, S. T., et al. (2020). Synthesis of 4-Chloro,4'-Hydroxy Benzophenone using Clay Supported Metal Chloride Catalysts. International Journal for Research in Applied Science & Engineering Technology.

- Yeo, C. P., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals.

- (2001). A process for the preparation of substituted benzophenones. Google Patents.

- El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances.

-

Jha, A., et al. (2010). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[5]-benzopyran-2-one. Rasayan Journal of Chemistry. Available at:

- Shah, B. P., et al. (2013). Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone. Quick Company.

- Wang, Y., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PLoS ONE.

- Chugunova, E., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical Biology & Drug Design.

- Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.

- Al-Ostath, A., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Heliyon.

- Futyra, K., et al. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences.

- Iacobellis, N. S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods.

- Lee, D. Y., et al. (2021). Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Pharmaceuticals.

- Al-Warhi, T., et al. (2022). Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. Molecules.

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 3. ijraset.com [ijraset.com]

- 4. Process For Preparation Of 4 Chloro 4' Hydroxy Benzophenone [quickcompany.in]

- 5. rinner-group.univie.ac.at [rinner-group.univie.ac.at]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 16. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3'-methoxybenzophenone: Safety, Handling, and Storage

This guide provides comprehensive safety, handling, and storage information for 4-Chloro-3'-methoxybenzophenone (CAS No. 32363-45-4), a substituted aromatic ketone utilized in various research and development applications, including proteomics and as an organic building block.[1][2] Given the specialized nature of this compound, this document synthesizes data from closely related benzophenone analogues to establish a robust framework for safe laboratory practices. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure procedural integrity.

Hazard Identification and Anticipated Classification

While exhaustive toxicological data for 4-Chloro-3'-methoxybenzophenone specifically is not widely published, the hazard profile can be reliably inferred from the GHS classifications of structurally similar compounds like 4-Chlorobenzophenone and other substituted benzophenones.[3][4][5] The primary hazards are associated with irritant properties upon direct contact or inhalation.

The toxicological properties have not been fully investigated for many specialized benzophenones, necessitating a cautious approach that treats the compound as potentially harmful.[6][7]

Anticipated GHS Classification Summary

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[3][4] | |

| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation.[3][4] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[3][4] |

Primary Routes of Exposure and Health Effects:

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][5]

-

Skin Contact: Direct contact is expected to cause skin irritation, characterized by redness and discomfort.[4][5]

-

Eye Contact: The compound is a serious eye irritant, potentially causing significant, but reversible, damage upon contact.[5][8]

-

Ingestion: While not an expected route of occupational exposure, ingestion may be harmful.[5]

Upon thermal decomposition, hazardous combustion products can be released, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential for minimizing exposure. The causality is clear: by engineering out the hazard and providing a physical barrier, we prevent the chemical from reaching the user.

Engineering Controls

-

Ventilation: All work with 4-Chloro-3'-methoxybenzophenone powder must be conducted in a well-ventilated area.[6] A certified chemical fume hood is required for procedures that may generate dust, such as weighing, transferring, or preparing solutions.[9][10] The fume hood ensures that airborne particles are captured at the source, preventing inhalation.

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[5][8] This ensures immediate decontamination in the event of an accidental splash.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.[11]

-

Eye and Face Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[5][6] For tasks with a significant splash potential, a face shield should be worn over the safety goggles.[12]

-

Skin and Body Protection: A laboratory coat must be worn at all times. For handling larger quantities or during tasks with a higher risk of contact, chemical-resistant aprons or coveralls are recommended.[13][14]

-